

# Comprehensive Analytical Standards and Research Protocols for Humulene Epoxide II

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**Compound Focus:** (1R,3E,7E,11S)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene

CAS No.: 19888-34-7

Cat. No.: S1556315

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## Introduction to Humulene Epoxide II

Humulene epoxide II is a sesquiterpene epoxide that has garnered significant research interest due to its presence in various medicinal plants and potential therapeutic applications. This oxygenated sesquiterpene represents an oxidized form of  $\alpha$ -humulene and belongs to a broader class of **epoxide compounds** characterized by a cyclic ether with three ring atoms. As a secondary metabolite, Humulene epoxide II contributes to the aromatic profiles of many plants and has been identified as a potentially **bioactive compound** in several pharmacological studies. Recent investigations have highlighted its potential in **antiviral therapies** and **neuroprotective applications**, positioning it as a compelling subject for analytical standardization and pharmacological characterization [1] [2] [3]. The compound occurs naturally in various food sources and medicinal plants, including *Salvia officinalis*, rosemary (*Rosmarinus officinalis*), ginger (*Zingiber officinalis*), allspice (*Pimenta dioica*), and certain alcoholic beverages, though it has not been quantitatively measured in these sources [1].

The structural complexity of Humulene epoxide II, featuring specific stereochemistry and an epoxide functional group, necessitates precise analytical methods for accurate identification, quantification, and characterization. This document provides comprehensive application notes and standardized protocols to support researchers in pharmaceutical development, natural product chemistry, and analytical science in their investigation of this promising compound. The protocols outlined herein have been optimized based on

current research findings and technological capabilities to ensure **reproducible results** and **cross-study comparability** [3] [4].

## Chemical Identification and Physicochemical Properties

Humulene epoxide II (C<sub>15</sub>H<sub>24</sub>O) is an epoxide derivative of  $\alpha$ -humulene, featuring a distinctive bicyclic structure with an epoxide functional group. According to IUPAC nomenclature, it is designated as (3Z,7Z)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene. The compound has a **molecular weight** of 220.3505 g/mol with a monoisotopic mass of 220.18271539 g/mol [5] [1]. Its chemical structure incorporates specific stereochemical configurations that are essential for its biological activity and analytical characterization.

Table 1: Fundamental Chemical Properties of Humulene Epoxide II

Property	Value/Specification	Reference
CAS Registry Number	19888-34-7	[1]
Chemical Formula	C <sub>15</sub> H <sub>24</sub> O	[5] [1]
Molecular Weight	220.3505 g/mol	[5] [1]
IUPAC Name	(3Z,7Z)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene	[1]
InChI Key	QTGAEXCCAPTGLB-QZFXANLSA-N	[1]
SMILES Notation	<chem>C\C1=C\CC(C)(C)\C=C/CC2(C)OC2CC1</chem>	[1]

Experimental and predicted physicochemical parameters provide crucial information for analytical method development and pharmacological assessment. Humulene epoxide II exhibits **low water solubility** but demonstrates good lipophilicity, as indicated by its predicted logP value. These characteristics influence its behavior in chromatographic systems and its potential for biological membrane permeation.

Table 2: Experimental and Predicted Physicochemical Parameters

Parameter	Value	Type	Reference
Boiling Point	285-286°C @ 760 mm Hg	Experimental	[1]
Water Solubility	0.62 mg/L @ 25°C	Estimated	[1]
LogP	4.514 (est.)	Estimated	[1]
Predicted Water Solubility	0.0081 g/L	ALOGPS Prediction	[1]
Predicted LogP	5.03	ALOGPS Prediction	[1]
Hydrogen Bond Acceptor Count	1	Molecular Descriptor	[1]
Hydrogen Bond Donor Count	0	Molecular Descriptor	[1]
Polar Surface Area	12.53 Å <sup>2</sup>	Molecular Descriptor	[1]

The epoxide functional group in Humulene epoxide II's structure contributes to its **chemical reactivity** and potential biological interactions. This moiety may participate in nucleophilic substitution reactions under specific conditions, a consideration important for both analytical sample preparation and understanding its mechanism of biological activity. The compound complies with **Lipinski's Rule of Five**, predicting favorable oral bioavailability, with no violations reported in screening studies [3] [1].

## Pharmacological Potential and Research Applications

### Antiviral Applications Against SARS-CoV-2

Humulene epoxide II has emerged as a promising candidate in antiviral research, particularly against SARS-CoV-2. In a comprehensive molecular docking study screening 184 natural compounds from essential oils, Humulene epoxide II demonstrated **significant binding affinity** for four target proteins essential for the SARS-CoV-2 lifecycle [2]. This in silico investigation revealed that the compound exhibits strong potential for inhibiting viral replication mechanisms through multi-target interactions. The study further indicated that Humulene epoxide II and other selected compounds showed **low toxicity profiles** and favorable probabilities

for **cell permeability**, suggesting their potential as safe and effective antiviral agents [2]. These computational findings provide a robust foundation for further experimental validation and drug development efforts targeting COVID-19 and related coronaviruses.

The antiviral potential of Humulene epoxide II was identified through a systematic investigation of Brazilian essential oils with previously reported antiviral activity. This research approach leveraged the **chemical diversity** of natural products to discover compounds with specific activity against SARS-CoV-2 molecular targets. The study highlighted the importance of Humulene epoxide II's structural features in forming stable interactions with viral proteins, which may disrupt critical functions such as host cell entry, replication, or virion assembly [2]. These findings are particularly significant given the ongoing need for broad-spectrum antiviral agents capable of addressing current and emerging viral threats.

## Neuroprotective Potential

In a groundbreaking 2025 study investigating neuroprotective natural compounds for neurodevelopmental disorders (NDDs), Humulene epoxide II (referenced as  $\alpha$ -humulene epoxide) was identified as one of ten promising candidates from an initial pool of 2,634 natural compounds [3]. The research employed a sophisticated **integrative computational pipeline** combining in silico screening, network pharmacology, and molecular docking approaches. The study demonstrated that Humulene epoxide II exhibits favorable **drug-likeness properties**, including high gastrointestinal absorption and blood-brain barrier permeability, with a bioavailability score of 0.55 [3].

The neuroprotective mechanism of Humulene epoxide II appears to involve interactions with key targets implicated in neurodevelopmental pathways. Network pharmacology analysis revealed significant interactions between compound targets and NDD-associated genes, with particular enrichment in pathways related to **neurodevelopment**, **cognition**, and **synaptic regulation** [3]. Three primary targets emerged as central hubs: CSNK2B, GRIN1, and MAPK1. Molecular docking studies confirmed Humulene epoxide II's high-affinity binding to these targets, supported by stable interactions with catalytic residues [3]. These findings position Humulene epoxide II as a promising multi-target compound for addressing the complex pathophysiology of neurodevelopmental disorders.

## Analytical Methods and Protocols

## Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS represents the most widely employed method for identifying and quantifying Humulene epoxide II in complex plant matrices. The following optimized protocol has been demonstrated to provide **excellent separation** and **accurate characterization** of Humulene epoxide II in *Salvia officinalis* extracts and other plant materials [4]:

- **Sample Preparation:** Homogenize plant tissue (100-200 mg) in liquid nitrogen to a fine powder. Transfer the powdered tissue to a glass vial and add 10 mL of n-hexane. Incubate the mixture with continuous shaking at 36°C and 210 rpm for 73 hours. Centrifuge the extract at 5,050 rpm for 9 minutes at 5°C to remove plant debris. Transfer the clarified supernatant to a fresh vial and concentrate under a gentle nitrogen stream to approximately 500 µL [4].
- **GC-MS Parameters:**
  - **Instrument:** Shimadzu GCMS-QP2010 Ultra or equivalent
  - **Column:** Equity-5 (30 m × 0.25 mm i.d., 0.25 µm film thickness)
  - **Injector Temperature:** 250°C
  - **Interface Temperature:** 280°C
  - **Ion Source Temperature:** 200°C
  - **Carrier Gas:** Helium at constant linear velocity of 40.0 cm/s
  - **Injection Volume:** 1 µL in split mode (split ratio 1:15)
  - **Oven Program:** Initial temperature 60°C (hold 1 min), ramp to 126°C at 3°C/min, then to 250°C at 10°C/min (hold 1 min)
  - **Mass Detection:** EI mode at 70 eV, mass range 40-500 m/z [4]
- **Identification:** Identify Humulene epoxide II by comparing its retention index and mass spectrum with **reference standards** and library data (NIST, Wiley, and VOC libraries). The compound typically elutes between 25-30 minutes under these conditions [4].

Table 3: Predicted Retention Times for Humulene Epoxide II Across Various Chromatographic Methods

Chromatographic Method	Retention Time	Reference
Waters ACQUITY UPLC BEH C18 (Standard)	5.89 minutes	[1]
Predicted by Siyang algorithm	16.62 minutes	[1]

Chromatographic Method	Retention Time	Reference
ReTip Algorithm Prediction	1.78 minutes	[1]
Fem_Lipids (Ascentis Express C18)	435.6 seconds	[1]
Life_New (RP Waters UPLC HSS T3 C18)	235.2 seconds	[1]
RIKEN (Waters UPLC BEH C18)	121.0 seconds	[1]

## Quantitative RT-PCR Analysis of Biosynthetic Genes

Understanding the biosynthetic regulation of Humulene epoxide II requires assessment of terpene synthase gene expression. The following qRT-PCR protocol has been optimized for *Salvia* species and can be adapted for other plants producing Humulene epoxide II [4]:

- **RNA Extraction:** Homogenize 100 mg of plant tissue in liquid nitrogen. Extract total RNA using TRIzol Reagent according to the manufacturer's protocol. Assess RNA purity spectrophotometrically (A260/A280 ratio of 1.8-2.0) and confirm integrity by 1.4% agarose gel electrophoresis [4].
- **cDNA Synthesis:** Treat 1 µg of total RNA with DNase I to remove genomic DNA contamination. Synthesize first-strand cDNA using M-Malva Reverse Transcriptase with oligo(dT) primers. Synthesize the second strand with DNA Polymerase I and RNase H [4].
- **qRT-PCR Reaction:**
  - Use gene-specific primers for terpene synthase genes (SoHUMS for humulene synthase in *Salvia*)
  - Reaction volume: 20 µL containing 10 µL of 2× SYBR Green Master Mix, 0.5 µL of each primer (10 µM), 2 µL of diluted cDNA, and 7 µL of nuclease-free water
  - Cycling conditions: Initial denaturation at 95°C for 3 min; 40 cycles of 95°C for 15 sec, 58-60°C for 30 sec, and 72°C for 30 sec; followed by melt curve analysis
  - Include three technical replicates and three biological replicates for each sample
  - Normalize expression data using appropriate reference genes (e.g., ACTIN, Ubiquitin) [4]

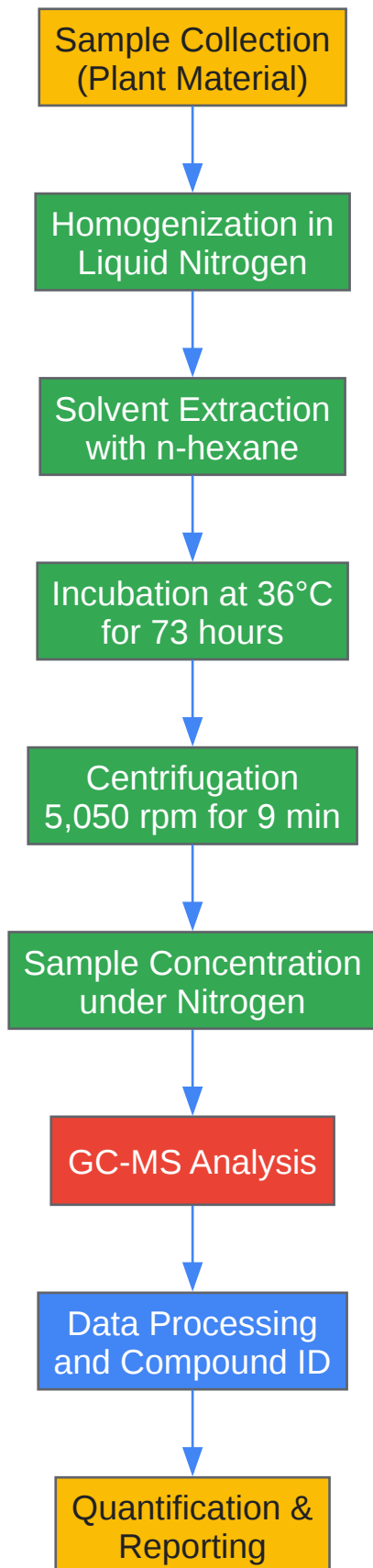
This protocol has been successfully applied to investigate the relationship between chemical mutagen treatments and terpene biosynthesis, revealing that **SoHUMS expression** correlates with Humulene epoxide

II production in a mutagen concentration-dependent manner [4].

## Experimental Workflows and Visualization

### Analytical Characterization Workflow

The comprehensive characterization of Humulene epoxide II involves a multi-stage process from sample preparation to data analysis. The following workflow provides a visual representation of the key steps in the analytical protocol:

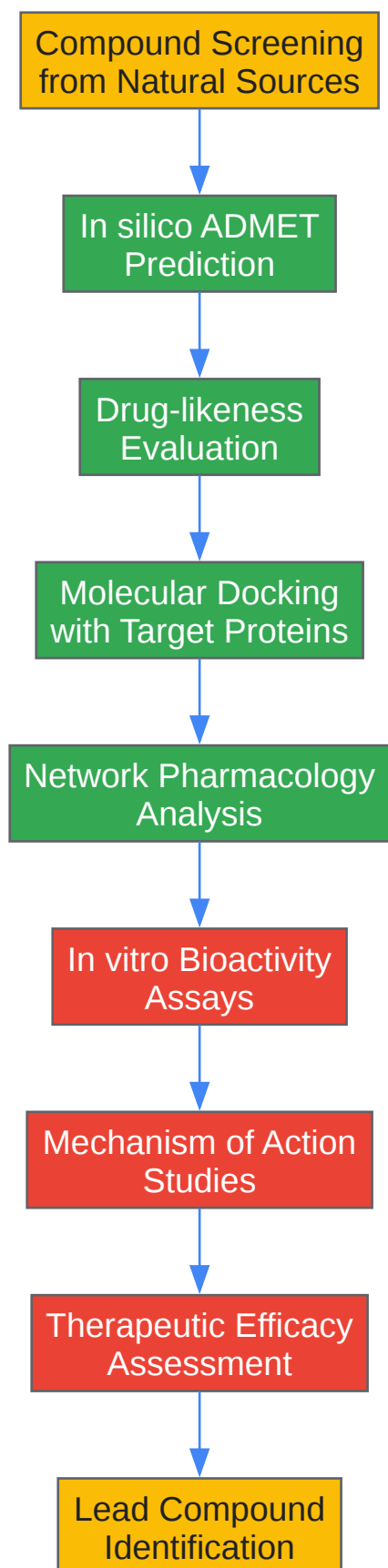


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*Figure 1: Analytical characterization workflow for Humulene epoxide II from sample preparation to quantification*

## Pharmacological Assessment Workflow

The investigation of Humulene epoxide II's pharmacological potential involves a systematic approach combining computational and experimental methods:



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Figure 2: Pharmacological assessment workflow for Humulene epoxide II from screening to therapeutic evaluation

## Research Applications and Implementation

### Quality Control in Herbal Medicine

The standardized protocols presented herein enable reliable **quality assessment** of herbal products containing Humulene epoxide II. Implementation of these methods allows for batch-to-batch consistency evaluation and verification of raw material authenticity. In the context of Brazilian medicinal plants, where Humulene epoxide II has been identified as a constituent of species with traditional uses such as *Cordia curassavica* (anti-inflammatory), *Croton heliotropiifolius* (stimulant), and *Lantana camara* (expectorant), these analytical methods provide crucial quality control parameters [2]. The GC-MS protocol specifically facilitates the establishment of **chemical fingerprints** for herbal preparations, ensuring standardized potency in products developed from these traditional medicines.

### Drug Discovery and Development

The integration of analytical characterization with pharmacological assessment positions Humulene epoxide II as a promising candidate for **drug discovery pipelines**. Its favorable pharmacokinetic properties, including high gastrointestinal absorption and blood-brain barrier permeability predicted in silico, coupled with its multi-target mechanism of action, make it particularly attractive for development against complex disorders [3]. Researchers can implement the described protocols to establish **structure-activity relationships** through systematic modification of the humulene scaffold, potentially enhancing its therapeutic efficacy and selectivity. The combination of GC-MS analysis and gene expression studies further enables the investigation of **biosynthetic regulation**, which could support bioproduction efforts through metabolic engineering approaches.

### Botanical Research and Chemotaxonomy

In botanical studies, the precise quantification of Humulene epoxide II serves as a **chemical marker** for species identification and chemotaxonomic classification. The protocols enable researchers to investigate environmental and genetic factors influencing terpene biosynthesis in plants, as demonstrated in mutation breeding studies with *Salvia officinalis* [4]. The correlation between SoHUMS gene expression and Humulene epoxide II accumulation provides insights into the **regulatory mechanisms** of sesquiterpene biosynthesis, with applications in plant breeding programs aimed at enhancing beneficial phytochemical profiles. These approaches facilitate the selection of plant varieties with optimized production of target compounds like Humulene epoxide II.

## Conclusion

Humulene epoxide II represents a chemically unique and pharmacologically promising sesquiterpene epoxide with demonstrated potential in antiviral and neuroprotective applications. The comprehensive analytical protocols and research methodologies detailed in this document provide researchers with standardized approaches for investigating this compound across various contexts. The integration of **advanced chromatographic techniques** with **molecular biology methods** creates a robust framework for elucidating the biosynthesis, regulation, and therapeutic mechanisms of Humulene epoxide II.

As research continues to uncover the full therapeutic potential of this compound, the standardized methodologies presented here will ensure consistency and comparability across studies. Future research directions should include more extensive in vivo validation of its pharmacological activities, investigation of its synergistic effects with other bioactive compounds, and development of innovative formulations to enhance its bioavailability and targeted delivery. The ongoing scientific investigation of Humulene epoxide II, facilitated by these standardized protocols, promises to further illuminate its therapeutic potential and applications in medicine and natural product research.

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